molecular formula C6H12N2O3 B7894221 N-(2-aminobutanoyl)glycine

N-(2-aminobutanoyl)glycine

Cat. No.: B7894221
M. Wt: 160.17 g/mol
InChI Key: SVHUWZOIWWJJJM-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminobutanoyl)glycine typically involves the condensation of L-α-aminobutyric acid with glycine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the peptide bond between L-α-aminobutyric acid and glycine. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminobutanoyl)glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted peptides .

Scientific Research Applications

N-(2-aminobutanoyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-aminobutanoyl)glycine involves its interaction with specific molecular targets and pathways. It acts as a neuromodulator by binding to glycine receptors in the central nervous system, influencing neurotransmission. Additionally, it may participate in metabolic pathways involving amino acids and peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminobutanoyl)alanine
  • N-(2-aminobutanoyl)serine
  • N-(2-aminobutanoyl)threonine

Uniqueness

N-(2-aminobutanoyl)glycine is unique due to its specific structure and the presence of both L-α-aminobutyric acid and glycine. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[[(2S)-2-azaniumylbutanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHUWZOIWWJJJM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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